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molecular formula C12H10O2 B8491576 5-Hydroxymethyl-1-naphthaldehyde

5-Hydroxymethyl-1-naphthaldehyde

Cat. No. B8491576
M. Wt: 186.21 g/mol
InChI Key: ATUBVTMBPUKBNW-UHFFFAOYSA-N
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Patent
US06613942B1

Procedure details

To a cooled (0° C.) solution of methyl 5-cyano-1-naphthylcarboxylate (1 g, 5 mmol) in 20 mL anhydrous THF was added DIBAL (1M in hexane, 20 mL, 20 mmol) via syringe. The mixture was then kept between 50-60° C. overnight. The mixture was then cooled to room temperature. The mixture was poured into a cold (0° C.) solution of 2 N HCl (100 mL). The product was extracted with ether (2×). The organic layer was washed with brine, dried over MgSO4 and concentrated. Silica gel column chromatography using hexane/ethyl acetate (2/1) gave the 0.85 g (91%) of the product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]([O:15]C)=O)#N.CC(C[AlH]CC(C)C)C.Cl.C1C[O:30]CC1>>[OH:15][CH2:13][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][CH:12]=[C:3]2[CH:1]=[O:30]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=C2C=CC=C(C2=CC=C1)C(=O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether (2×)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1=C2C=CC=C(C2=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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